molecular formula C13H15N3O2S B5879492 N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B5879492
M. Wt: 277.34 g/mol
InChI Key: WBMIQJKFPDVGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is synthesized using a specific method and has unique properties that make it an attractive candidate for research.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it is believed to inhibit the synthesis of DNA and RNA in bacterial and fungal cells, leading to their death. In cancer cells, this compound induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide is its broad-spectrum antibacterial and antifungal activity. This makes it a useful compound for studying the mechanisms of action of antibiotics and antifungal agents. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for research on N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One potential area of study is the development of new antibacterial and antifungal agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound in bacterial, fungal, and cancer cells. Finally, studies on the potential toxicity of this compound and its effects on animal models could lead to the development of new drugs with fewer side effects.

Synthesis Methods

The synthesis of N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 5-ethyl-2-amino-1,3,4-oxadiazole with benzyl chloroacetate in the presence of a base, followed by thioacetic acid treatment. The resulting product is a white crystalline solid that can be purified using recrystallization.

Scientific Research Applications

N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has shown promising results in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-12-15-16-13(18-12)19-9-11(17)14-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIQJKFPDVGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

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